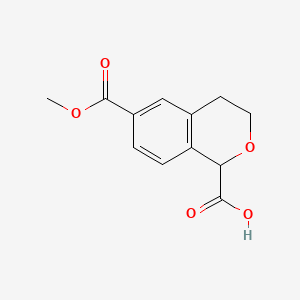
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a dihydrobenzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable phenol derivative with a methoxycarbonyl-containing reagent can lead to the formation of the desired benzopyran structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including esterification, cyclization, and purification steps. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. Industrial-scale production often requires careful control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxycarbonyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
6-(methoxycarbonyl)picolinic acid: Another compound with a methoxycarbonyl group, but with a different core structure.
Benzopyran derivatives: Various benzopyran derivatives with different substituents can exhibit similar biological activities.
Uniqueness
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological and industrial applications.
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-methoxycarbonyl-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-16-12(15)8-2-3-9-7(6-8)4-5-17-10(9)11(13)14/h2-3,6,10H,4-5H2,1H3,(H,13,14) |
InChI Key |
HWLKFEDHXRZQIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(OCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















